molecular formula C12H13F2N3OS B2951353 5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861442-38-8

5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2951353
CAS No.: 861442-38-8
M. Wt: 285.31
InChI Key: AIGOTKWFYQCTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the linear formula C12H13F2N3OS . It’s a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with an ethyl group at the 4-position and a 2,4-difluorophenoxyethyl group at the 5-position .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 285.32 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins or other biological molecules .

Future Directions

The future directions of research involving this compound are not specified in the available resources. Given its use in proteomics research, it may be involved in studies to understand protein function, interactions, and regulation .

Properties

IUPAC Name

3-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3OS/c1-3-17-11(15-16-12(17)19)7(2)18-10-5-4-8(13)6-9(10)14/h4-7H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGOTKWFYQCTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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